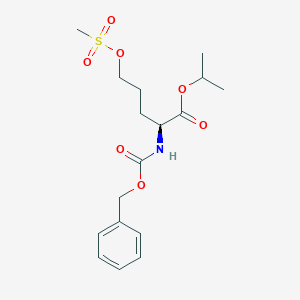
(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate
Overview
Description
(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is a complex organic compound that features a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the corresponding amino acid, which undergoes protection and functional group transformations to yield the desired product. The key steps include:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Introduction of the sulfonyl group: The hydroxyl group on the pentanoate chain is converted to a methylsulfonyl (mesyl) group using methanesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified with isopropanol under acidic conditions to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated protection and deprotection steps, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The mesyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Substituted amines or thiols.
Hydrolysis: Corresponding carboxylic acids and amines.
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amino acids.
Scientific Research Applications
(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules, particularly in the preparation of peptides and peptidomimetics.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include:
Enzyme inhibition: The compound can act as a competitive or non-competitive inhibitor, binding to the active site or allosteric sites of enzymes.
Signal transduction: It may interfere with signaling pathways by modulating receptor activity or downstream signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxy-pentanoate: Lacks the sulfonyl group, making it less reactive in nucleophilic substitution reactions.
(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((tosyl)oxy)pentanoate: Contains a tosyl group instead of a mesyl group, which may affect its reactivity and solubility.
(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((trifluoromethylsulfonyl)oxy)pentanoate: Has a trifluoromethylsulfonyl group, which can significantly alter its chemical properties and reactivity.
Uniqueness
(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the mesyl group, in particular, makes it a versatile intermediate for further chemical transformations.
Properties
IUPAC Name |
propan-2-yl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7S/c1-13(2)25-16(19)15(10-7-11-24-26(3,21)22)18-17(20)23-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,7,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOMNCBHVGRUQY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453658 | |
| Record name | Propan-2-yl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176237-45-9 | |
| Record name | 5-[(Methylsulfonyl)oxy]-N-[(phenylmethoxy)carbonyl]-L-norvaline 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176237-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propan-2-yl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


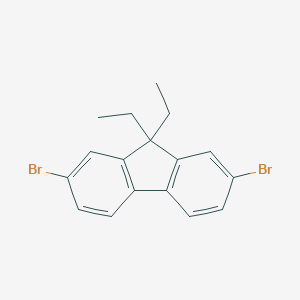
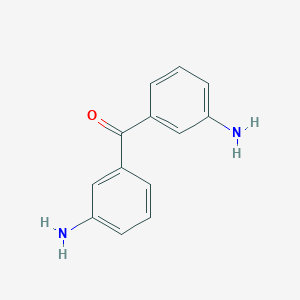
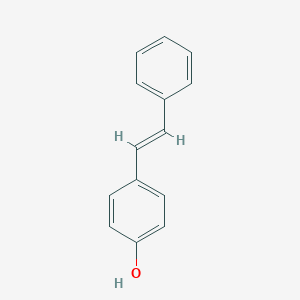
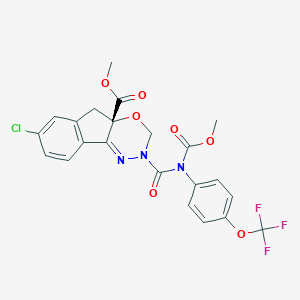
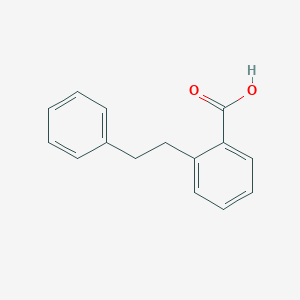
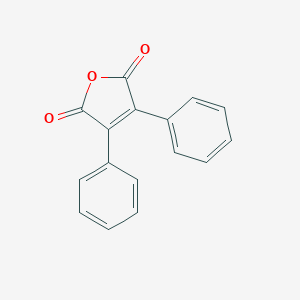
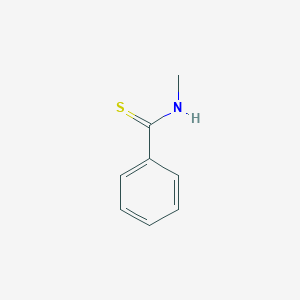
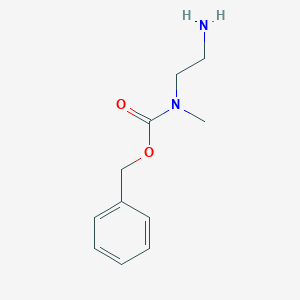
![1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one](/img/structure/B177190.png)
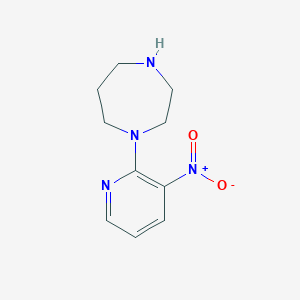
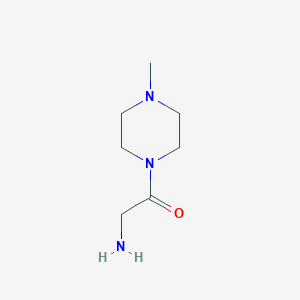
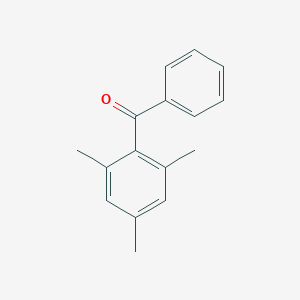
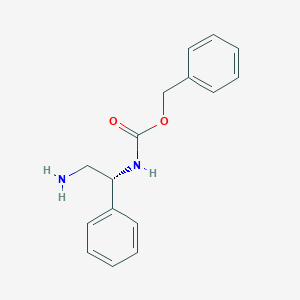
![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)
